Ethyl 7-Bromo-2,2-dimethylheptanoate

Catalog No.
S3380869
CAS No.
123469-92-1
M.F
C11H21BrO2
M. Wt
265.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 7-Bromo-2,2-dimethylheptanoate

Researchers synthesizing ACL inhibitors encounter low yields when using free-acid or straight-chain analogs, which quench strong bases or undergo β-oxidation. Ethyl 7-bromo-2,2-dimethylheptanoate (CAS 123469-92-1) is the validated precursor for Bempedoic acid, offering a terminal bromide for efficient SN2 coupling and a gem-dimethyl ester that resists hydrolysis during dialkylation. • Enables high-yield synthesis of the 15-carbon backbone. • Prevents degradation via β-oxidation. • In stock for immediate global dispatch.

CAS Number

123469-92-1

Product Name

Ethyl 7-Bromo-2,2-dimethylheptanoate

IUPAC Name

ethyl 7-bromo-2,2-dimethylheptanoate

Molecular Formula

C11H21BrO2

Molecular Weight

265.19 g/mol

InChI

InChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3

InChI Key

SYRIIFZUZOIRNU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(C)CCCCCBr

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCBr

Synonyms

Ethyl 7-bromo-2,2-dimethylheptanoate, 7-Bromo-2,2-dimethylheptanoic acid ethyl ester, Heptanoic acid, 7-bromo-2,2-dimethyl-, ethyl ester

Purity

≥98%

Package Size

250 mg, 500 mg, 1 g, 5 g

Ethyl 7-bromo-2,2-dimethylheptanoate (CAS 123469-92-1) is a bifunctional aliphatic building block characterized by a terminal bromide and a sterically hindered gem-dimethyl ethyl ester. It is predominantly procured as the critical precursor for the synthesis of Bempedoic acid (ETC-1002), a first-in-class ATP-citrate lyase (ACL) inhibitor used for lipid regulation [1]. The molecule's dual functionality allows it to undergo highly efficient nucleophilic substitution at the primary bromide while the ester group remains protected during strongly basic carbon-carbon coupling reactions. Its specific 7-carbon chain length and alpha-gem-dimethyl configuration are essential for constructing the symmetric 15-carbon backbone of the final active pharmaceutical ingredient (API) .

Research & Procurement Fit

Synthetic Intermediate GMP bempedoic acid API manufacturing via patented continuous flow route
Analytical Reference Standard Officially designated as Bempedoic Acid Impurity 17 for QC release testing

Substituting Ethyl 7-bromo-2,2-dimethylheptanoate with closely related analogs fundamentally compromises either the synthesis process or the final API efficacy. Using a free acid analog (7-bromo-2,2-dimethylheptanoic acid) leads to immediate proton transfer and quenching of strong bases (such as NaH or LDA) required in the subsequent dialkylation steps, severely depressing yields . Conversely, substituting the bromide with a chloride analog significantly retards the SN2 coupling kinetics, requiring higher temperatures and extended reaction times that promote degradation and impurity formation [1]. Most critically, utilizing a non-methylated straight-chain analog (e.g., ethyl 7-bromoheptanoate) fails to install the essential alpha-gem-dimethyl groups, resulting in an API that is rapidly degraded via beta-oxidation in vivo, rendering it therapeutically useless [2].

Substitution Risk

Geminal dimethyl at C2 strongly influences ester reactivity; removal may shift reaction kinetics and side-product profiles.

Chain-length analogs (e.g., C5 or C9 bromo esters) generate different carbon backbones and impurity patterns, failing drug substance specifications.

Methyl or other ester derivatives alter transesterification/saponification behavior, compromising process robustness.

Leaving Group Kinetics: Bromide vs. Chloride in SN2 Coupling

In the synthesis of Bempedoic acid, the intermediate must undergo double alkylation with a central core (such as TosMIC or diethyl malonate) under basic conditions. The terminal bromide of Ethyl 7-bromo-2,2-dimethylheptanoate provides superior leaving group ability compared to its chloride counterpart. Based on established halogen nucleophilic substitution kinetics, bromides exhibit approximately 50- to 100-fold faster reaction rates than chlorides in SN2 displacements [1]. This allows the dialkylation to proceed to >90% yield at moderate temperatures (e.g., 20°C with NaH/DMSO), whereas a chloride analog would require aggressive heating and stoichiometric iodide catalysis, risking ester hydrolysis and lower overall throughput .

Evidence DimensionRelative SN2 reaction rate and alkylation yield
Target Compound DataEthyl 7-bromo-2,2-dimethylheptanoate (>90% yield at 20°C)
Comparator Or BaselineEthyl 7-chloro-2,2-dimethylheptanoate (~50-100x slower, requires heating)
Quantified Difference>50x faster kinetics; >30% yield improvement under mild conditions
ConditionsStrong base (NaH), polar aprotic solvent (DMSO), 20°C

Selecting the bromide ester ensures rapid, high-yielding coupling steps, reducing cycle times and energy costs during commercial API scale-up.

Flow synthesis yield
Class-level
>95% crude yield (continuous flow) vs. 60–80% typical batch alkylation
Supports process yield review and supply chain assessment
Continuous flow conditions required

Protecting Group Efficacy: Ester vs. Free Acid in Basic Environments

The construction of the Bempedoic acid backbone requires strongly basic conditions to deprotonate the central coupling partner (e.g., diethyl malonate or TosMIC). Utilizing the ethyl ester form (Ethyl 7-bromo-2,2-dimethylheptanoate) fully protects the carboxylate moiety. If the free acid (7-bromo-2,2-dimethylheptanoic acid) were used, the acidic proton (pKa ~4.8) would immediately consume one equivalent of the strong base, forming a carboxylate anion [1]. This dianion formation drastically reduces the electrophilicity of the alkyl chain due to inductive electron donation, dropping the subsequent SN2 coupling yield from >80% to negligible levels while increasing base consumption and cost [2].

Evidence DimensionCoupling yield and base consumption
Target Compound DataEthyl 7-bromo-2,2-dimethylheptanoate (>80% yield, 1 eq base per coupling site)
Comparator Or Baseline7-Bromo-2,2-dimethylheptanoic acid (<10% yield, >2 eq base required)
Quantified Difference>70% higher coupling yield; 50% reduction in base equivalents
ConditionsCarbanion alkylation with NaH or LDA

The ethyl ester is mandatory to prevent base quenching and ensure efficient carbon-carbon bond formation during complex intermediate synthesis.

Regulatory identity
Head-to-head
Bempedoic Acid Impurity 17 designation
Supports regulatory QC method designation
Cannot substitute with other esters

API Metabolic Stability: Gem-Dimethyl vs. Straight Chain

The primary purpose of procuring this specific compound is to install the gem-dimethyl group into the final API. Bempedoic acid relies on this steric hindrance at the alpha-carbon to block CoA-thioester formation, preventing rapid beta-oxidation in the liver. APIs synthesized from the gem-dimethylated precursor exhibit a prolonged biological half-life of 15 to 24 hours[1]. In contrast, if a non-methylated precursor (such as ethyl 7-bromoheptanoate) is used, the resulting straight-chain fatty acid analog is rapidly metabolized via standard lipid degradation pathways, resulting in a half-life of less than 1 hour and complete loss of therapeutic efficacy [2].

Evidence DimensionFinal API biological half-life
Target Compound DataEthyl 7-bromo-2,2-dimethylheptanoate (yields API with 15-24 h half-life)
Comparator Or BaselineEthyl 7-bromoheptanoate (yields API with <1 h half-life)
Quantified Difference>15-fold increase in metabolic stability
ConditionsIn vivo hepatic metabolism (beta-oxidation pathway)

Procurement of the exact gem-dimethylated building block is strictly required to achieve the necessary pharmacokinetic profile of the final drug product.

Alkylation specificity
Class-level
Forms correct 8‑carbon diacid core; chain length and gem‑dimethyl are critical
Critical for correct carbon backbone in target synthesis
C-alkylation with protected diacid
Physicochemical predictions
Data to verify
Log P 3.49, TPSA 26.3 Ų
Supports extraction and purification workflow review
In silico predictions; confirm experimentally
Commercial purity
Data to verify
≥97% (HPLC), CoA with NMR, HPLC, GC‑MS
Supports lot consistency and documentation for QC
Vendor-specific; verify CoA
Patent coverage
Reported
Claimed in CN112047840A and CN111675614A
Aligns with documented process routes for supply chain review
Patent validity and scope to review

Commercial Synthesis of Bempedoic Acid (ETC-1002)

As the primary building block, this compound provides the exact 7-carbon chain, terminal leaving group, and sterically hindered ester required to construct the symmetric 15-carbon backbone of the lipid-lowering API, ensuring high yields during the critical dialkylation steps .

Development of Novel ACL Inhibitors

The compound is an ideal precursor for medicinal chemistry programs seeking to synthesize next-generation ATP-citrate lyase inhibitors that require the alpha-gem-dimethyl motif to achieve metabolic resistance to beta-oxidation [1].

Synthesis of Sterically Hindered Aliphatic Linkers

In materials science and bioconjugation, the gem-dimethyl ester serves as a robust, hydrolysis-resistant anchor, while the terminal bromide allows for versatile SN2 or cross-coupling functionalization without risking premature ester cleavage [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
GMP API Manufacturing
Certified intermediate identity and purity
Process patent alignment and CoA review
Analytical QC (Impurity 17)
Official impurity designation
Method validation and specificity
Process Chemistry Research
Gem-dimethyl reactivity probe
Reaction kinetics at quaternary center
Pharmacopeial Impurity Development
Defined impurity for monograph
Toxicological assessment and acceptance criteria

XLogP3

3.7

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